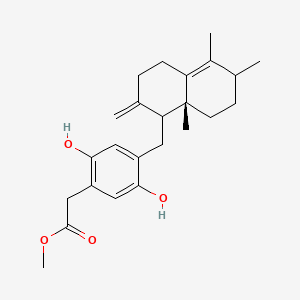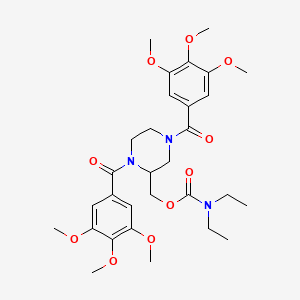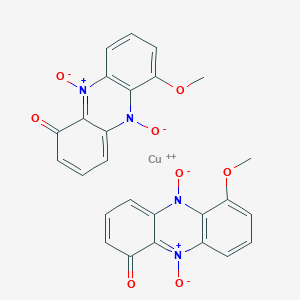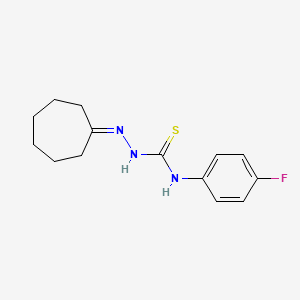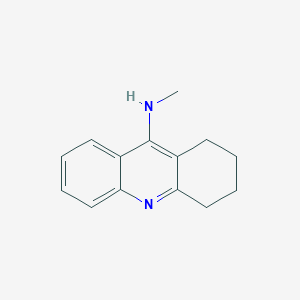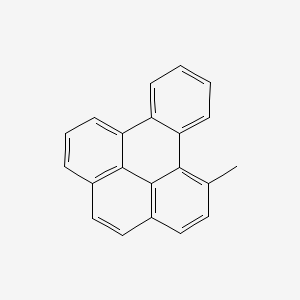
Methylbenzopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbenzopyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(e)pyrene, where a methyl group is attached to the pyrene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylbenzopyrene can be synthesized through various methods, including the cyclodehydrogenation of appropriate precursors. One common method involves the use of pyrene as a starting material, which undergoes methylation and subsequent cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methylbenzopyrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Wissenschaftliche Forschungsanwendungen
Methylbenzopyrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studies have investigated its interactions with biological molecules and its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a model compound for studying the effects of PAHs on human health.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes
Wirkmechanismus
The mechanism of action of Methylbenzopyrene involves its interaction with cellular components, leading to various biochemical effects. One key pathway is the activation of the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in oxidative stress, inflammation, and detoxification processes. This compound can also undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA and other cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(e)pyrene: The parent compound without the methyl group.
Benzo(a)pyrene: Another PAH with a different ring structure.
Pyrene: A simpler PAH with fewer fused rings.
Uniqueness
Methylbenzopyrene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can affect its interactions with enzymes, receptors, and other molecules, making it distinct from its parent compound and other similar PAHs .
Eigenschaften
CAS-Nummer |
80251-98-5 |
|---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
8-methylbenzo[e]pyrene |
InChI |
InChI=1S/C21H14/c1-13-9-10-15-12-11-14-5-4-8-18-16-6-2-3-7-17(16)19(13)21(15)20(14)18/h2-12H,1H3 |
InChI-Schlüssel |
XDJHCQPWMRCILL-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5 |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5 |
| 80251-98-5 | |
Synonyme |
1-MBEP 1-methylbenzo(e)pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


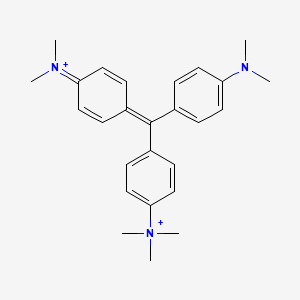
![2,2-dimethyl-N-[[2-(4-methyl-1-piperidinyl)anilino]-sulfanylidenemethyl]propanamide](/img/structure/B1212695.png)
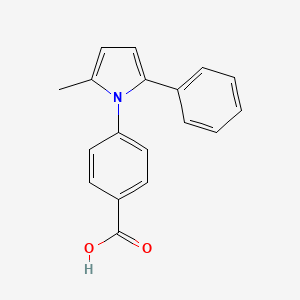
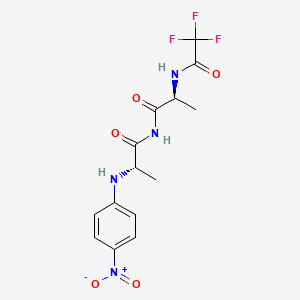
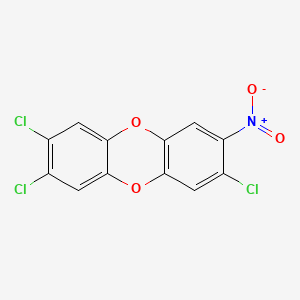


![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B1212710.png)

